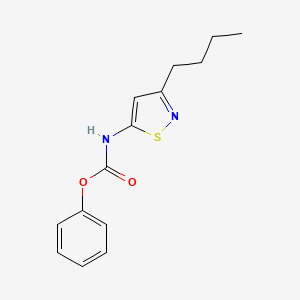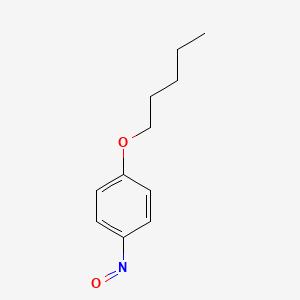![molecular formula C16H22NO5- B14340348 1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate CAS No. 95932-40-4](/img/structure/B14340348.png)
1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate is a synthetic organic compound known for its unique structural features and versatile applications in various fields. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate typically involves the following steps:
Protection of the amine group: The amine group of the starting material is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Formation of the carbonate ester: The protected amine is then reacted with a carbonate source, such as phosgene or a carbonate ester, under controlled conditions to form the desired carbonate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or carbamates.
Scientific Research Applications
1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of prodrugs and drug delivery systems.
Industry: Applied in the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate involves the protection of amine groups, which prevents unwanted side reactions during synthetic processes. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .
Comparison with Similar Compounds
- 1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbamate
- 1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl ester
Uniqueness: 1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate is unique due to its specific structural features and the presence of the Boc protecting group, which provides stability and selectivity in various chemical reactions. This compound’s versatility and stability make it a valuable tool in synthetic organic chemistry and related fields .
Properties
CAS No. |
95932-40-4 |
|---|---|
Molecular Formula |
C16H22NO5- |
Molecular Weight |
308.35 g/mol |
IUPAC Name |
[2-methyl-1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propan-2-yl] carbonate |
InChI |
InChI=1S/C16H23NO5/c1-15(2,3)21-13(18)17-12-8-6-11(7-9-12)10-16(4,5)22-14(19)20/h6-9H,10H2,1-5H3,(H,17,18)(H,19,20)/p-1 |
InChI Key |
QVZWEIMVWUURSM-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C)(C)OC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-](/img/structure/B14340265.png)
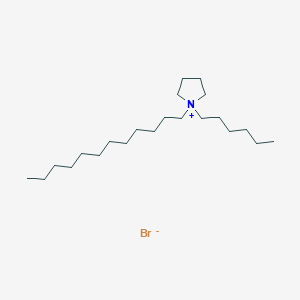
![8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione](/img/structure/B14340272.png)
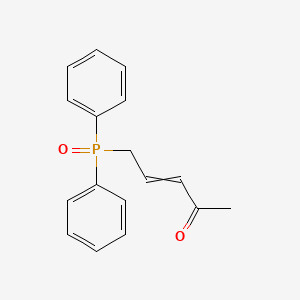
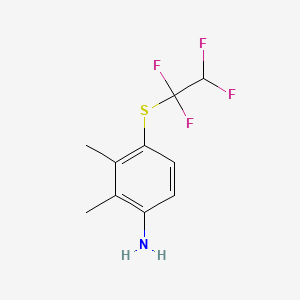

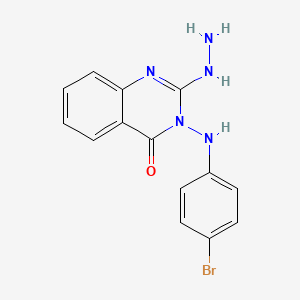
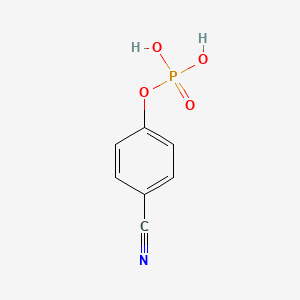
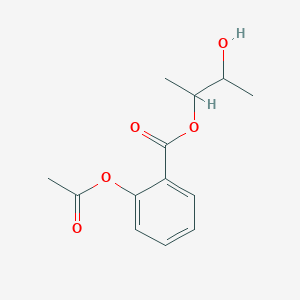
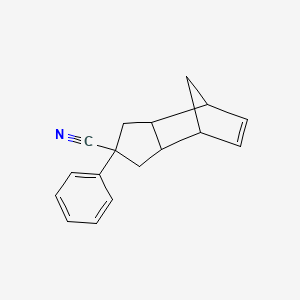
![1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14340308.png)
![4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14340325.png)
